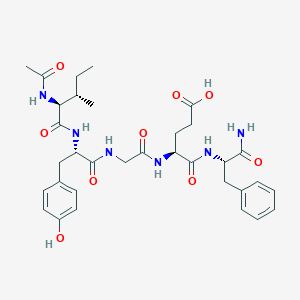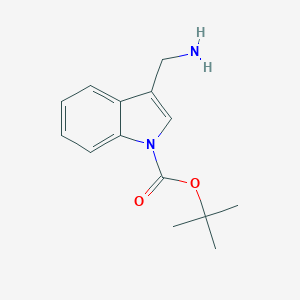
4-(2,6-Dichlorobenzylsulphonyl)benzylbromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,6-Dichlorobenzylsulphonyl)benzylbromide, commonly known as DBB, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DBB is a white crystalline solid that is soluble in organic solvents. It is commonly used in laboratory experiments as a reagent for the synthesis of various compounds.
Wirkmechanismus
DBB works by inhibiting the activity of enzymes that play a role in various biological processes. For example, DBB can inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine in the brain, which can have various effects on cognitive function.
Biochemical and Physiological Effects:
DBB has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells and to have antiviral activity against the influenza virus. DBB has also been shown to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
DBB has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent that is readily available. It is also stable under a wide range of conditions, making it easy to handle and store. However, DBB does have some limitations. It can be toxic to cells at high concentrations, and it may not be suitable for use in experiments involving live animals.
Zukünftige Richtungen
There are several future directions for research on DBB. One area of interest is the development of new inhibitors of acetylcholinesterase and other enzymes using DBB as a starting material. Another area of interest is the development of new anticancer and antiviral agents using DBB as a building block. Additionally, further research is needed to determine the full range of biochemical and physiological effects of DBB, as well as its potential applications in various fields of science.
Synthesemethoden
DBB can be synthesized using a variety of methods, including the reaction of 4-(2,6-dichlorobenzylsulphonyl)benzyl alcohol with hydrobromic acid in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using recrystallization.
Wissenschaftliche Forschungsanwendungen
DBB has a wide range of applications in scientific research. It is commonly used as a reagent for the synthesis of various compounds, including inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase. DBB has also been used in the synthesis of anticancer agents and antiviral compounds.
Eigenschaften
CAS-Nummer |
175202-80-9 |
|---|---|
Produktname |
4-(2,6-Dichlorobenzylsulphonyl)benzylbromide |
Molekularformel |
C14H11BrCl2O2S |
Molekulargewicht |
394.1 g/mol |
IUPAC-Name |
2-[[4-(bromomethyl)phenyl]sulfonylmethyl]-1,3-dichlorobenzene |
InChI |
InChI=1S/C14H11BrCl2O2S/c15-8-10-4-6-11(7-5-10)20(18,19)9-12-13(16)2-1-3-14(12)17/h1-7H,8-9H2 |
InChI-Schlüssel |
SDEBGKLYRKDTFV-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)CS(=O)(=O)C2=CC=C(C=C2)CBr)Cl |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)CS(=O)(=O)C2=CC=C(C=C2)CBr)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3,5-Bis(trifluoromethyl)phenyl]pyrrole](/img/structure/B70324.png)
![1h-Imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B70325.png)
![1,1-Diphenyl-tetrahydro-pyrrolo[1,2-c]oxazol-3-one](/img/structure/B70326.png)





![1H-Pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione,dihydro-(9CI)](/img/structure/B70339.png)

![7,7-Difluorobicyclo[3.2.0]heptan-2-one](/img/structure/B70341.png)

![N-[(E)-2-phenylethenyl]propanamide](/img/structure/B70351.png)